
Formamide, N-(2-methylphenyl)-
Vue d'ensemble
Description
Formamide, N-(2-methylphenyl)- is a chemical compound with the formula C8H9NO . It has a molecular weight of 135.1632 . It is also known by other names such as o-Formotoluidide, o-Methylformanilide, o-Tolylformamide, N-Formyl-o-toluidine, o-Methyl-N-formylaniline, N-(2-Methylphenyl)formamide, 2’-Methylformanilide, 2-Methylphenylformamide, and N-Formyl-2-methylaniline .
Synthesis Analysis
Formamides can be synthesized efficiently by the direct catalytic coupling of methanol with amines in the presence of metal-based catalysts . A simple, efficient, and cost-effective procedure for the synthesis of formamides under catalyst- and solvent-free conditions at 60 °C using formic acid/ethyl formate as a formylating agent has been developed .Molecular Structure Analysis
The IUPAC Standard InChI for Formamide, N-(2-methylphenyl)- is InChI=1S/C8H9NO/c1-7-4-2-3-5-8(7)9-6-10/h2-6H,1H3,(H,9,10) . The chemical structure is available as a 2D Mol file .Chemical Reactions Analysis
Formamide is a possible hub in the complex network of prebiotic chemical reactions leading from simple precursors like H2, H2O, N2, NH3, CO, and CO2 to key biological molecules like proteins, nucleic acids, and sugars . The N-formylation of amines using methanol as a potential formyl carrier by a reusable chromium catalyst has been reported .Physical And Chemical Properties Analysis
Formamide, N-(2-methylphenyl)- has a molecular weight of 135.1632 . More detailed physical and chemical properties could not be found in the search results.Applications De Recherche Scientifique
Conformational Analysis in Peptides
- Peptide Conformational Analysis : Formamide derivatives, including N-(2-methylphenyl) formamide, have been used in the computational analysis of stable conformations in peptides. This is significant in understanding peptide behavior in different solvents (Walther, 1987).
Synthesis and Chemical Reactions
- Synthesis of Formamide Derivatives : Research has been conducted on the synthesis of novel formamide derivatives for potential applications in herbicide development. However, the derivatives studied showed no herbicidal activities at certain concentrations (Li Yuan-xiang, 2011).
- Aminocarbonylation Reactions : N-substituted formamides, including N-(2-methylphenyl) formamide, are used in palladium-catalyzed aminocarbonylation of aryl halides. This method avoids the use of toxic carbon monoxide gas (Sawant et al., 2011).
Catalysis and Green Chemistry
- Catalytic Applications : Formamide derivatives have been explored in the field of catalysis, such as in the N-formylation of amines with methanol and molecular oxygen, a process of interest in green chemistry (Ishida & Haruta, 2009).
- Ligand Synthesis : N-(2-methylphenyl) formamide has been used in synthesizing metalphosphinates containing bridging ligands, relevant in coordination chemistry and materials science (Betz & Bino, 1988).
Analytical Techniques
- Capillary Electrophoresis : Formamide, including its derivatives, has been investigated for use in nonaqueous capillary electrophoresis, which is valuable in analytical chemistry (Sahota & Khaledi, 1994).
Molecular Structure and Docking Studies
- Molecular Docking Studies : Formamide derivatives have been used in molecular docking studies to understand their interaction with various receptors, which is crucial in drug design (Malek et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The electrosynthesis of formamide from methanol and ammonia under ambient conditions over a Pt electrocatalyst provides 74.26% selectivity from methanol to formamide and a Faradaic efficiency of 40.39% at 100 mA cm−2 current density . This demonstrates the potential of this technique for large-scale electrosynthesis of formamide .
Propriétés
IUPAC Name |
N-(2-methylphenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7-4-2-3-5-8(7)9-6-10/h2-6H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTLGJAARBNQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059108 | |
| Record name | Formamide, N-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formamide, N-(2-methylphenyl)- | |
CAS RN |
94-69-9 | |
| Record name | N-(2-Methylphenyl)formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formamide, N-(2-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Tolylformamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Tolylformamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formamide, N-(2-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formamide, N-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-methylformanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.142 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Methylformanilide in acaricide research?
A1: 2-Methylformanilide exhibits a notable synergistic effect when combined with certain acaricides, enhancing their toxicity against pests like the two-spotted spider mite (Tetranychus urticae) []. This discovery is crucial as it may lead to the development of more effective acaricide formulations with potentially reduced active ingredient concentrations.
Q2: How does 2-Methylformanilide compare to other formanilides in terms of its synergistic activity?
A2: Research indicates that 2-Methylformanilide is among the most potent formanilides tested for acaricide synergism []. Its activity is comparable to 2-bromoformanilide, 2-ethylformanilide, 2,3-dichloroformanilide, and several others. This suggests that specific structural features of 2-Methylformanilide contribute to its enhanced synergistic properties.
Q3: Which classes of acaricides are most effectively enhanced by 2-Methylformanilide?
A3: Studies show that 2-Methylformanilide significantly enhances the toxicity of organophosphates like methyl parathion and malathion, pyrethroids like fenpropathrin and deltamethrin, and the formamidine chlordimeform []. Interestingly, the enhancement was less pronounced with oxime carbamates like aldicarb and methomyl. This highlights the importance of further investigating the interaction mechanisms between 2-Methylformanilide and different acaricide classes.
Q4: Are there any known metabolic pathways of 2-Methylformanilide in insects?
A4: While research on 2-Methylformanilide metabolism is limited, studies on the structurally similar compound, 4'-chloro-o-formotoluidide, provide some insights. This compound, a known metabolite of the acaricide chlordimeform, is metabolized in houseflies through pathways involving N-demethylation and subsequent formation of 4-chloro-o-toluidine [, ]. Further research is needed to ascertain if 2-Methylformanilide undergoes similar metabolic transformations in insects.
Q5: What are the implications of using 2-Methylformanilide as an acaricide synergist in terms of resistance development?
A5: While 2-Methylformanilide shows promise, the potential for resistance development in pest populations needs careful consideration. Research on chlordimeform, a compound structurally related to 2-Methylformanilide, shows that houseflies, a chlordimeform-tolerant organism, metabolize the compound at a much faster rate than susceptible organisms like spider mites and cattle ticks []. This suggests that metabolic resistance mechanisms might also arise with prolonged 2-Methylformanilide exposure. Therefore, strategies like alternating acaricide classes and using mixtures with different modes of action are crucial to mitigate resistance development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


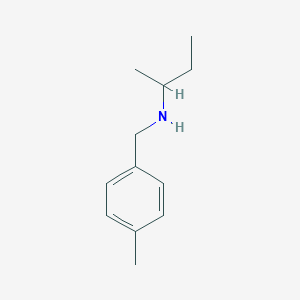
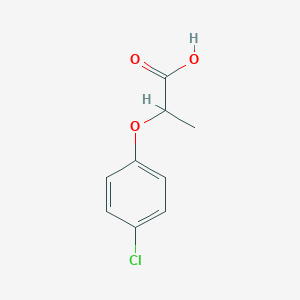
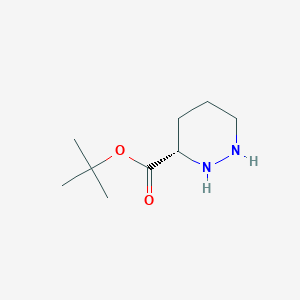
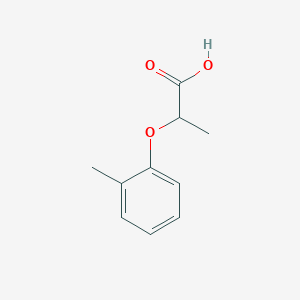

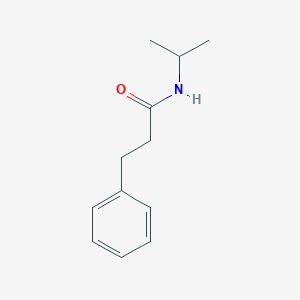
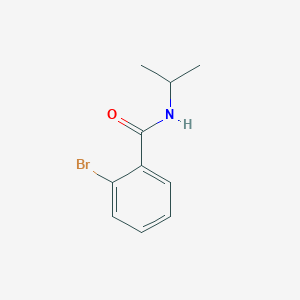

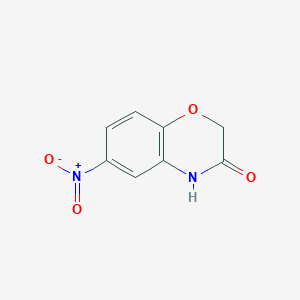


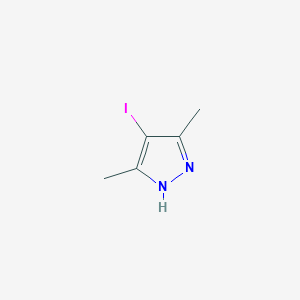
![4,4A,5,5a,6,6a-hexahydro-1H-4,6-ethenocyclopropa[f]isobenzofuran-1,3(3aH)-dione](/img/structure/B181043.png)